molecular formula C19H22N2O6S B6543221 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N-(2-methoxyethyl)acetamide CAS No. 1060294-93-0

2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N-(2-methoxyethyl)acetamide

Cat. No. B6543221
CAS RN: 1060294-93-0
M. Wt: 406.5 g/mol
InChI Key: VUICSLKTAIYZQR-UHFFFAOYSA-N
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Description

The compound “2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N-(2-methoxyethyl)acetamide” is a complex organic molecule. It contains a benzodioxine group (a benzene ring fused with a 1,4-dioxin ring), a sulfonamide group (a sulfur atom bonded to an oxygen atom and an amine group), and an acetamide group (an acetyl group bonded to an amine group). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The benzodioxine ring system is a bicyclic structure, which could potentially exist in different conformations. The sulfonamido and acetamide groups could also influence the overall shape and properties of the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more information, it’s difficult to speculate on the potential mechanisms of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling this compound to minimize risk of exposure .

Future Directions

The future research directions for this compound would likely depend on its intended use. For example, if this compound shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-9-8-20-19(22)12-14-2-4-15(5-3-14)21-28(23,24)16-6-7-17-18(13-16)27-11-10-26-17/h2-7,13,21H,8-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUICSLKTAIYZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide

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